molecular formula C27H53N3O14 B3040537 Azido-PEG12-acid CAS No. 2152679-71-3

Azido-PEG12-acid

Cat. No.: B3040537
CAS No.: 2152679-71-3
M. Wt: 643.7 g/mol
InChI Key: DYFODOGACDHUBQ-UHFFFAOYSA-N
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Description

Azido-PEG12-acid is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The azide group of Azido-PEG12-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU . This makes this compound a versatile linker in bioconjugation reactions, enabling it to interact with a variety of enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to form stable triazole linkages via Click Chemistry . This allows it to bind to various biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its conjugation with other molecules. Its hydrophilic PEG spacer could potentially affect its localization or accumulation .

Preparation Methods

Azido-PEG12-acid can be synthesized through several routes. One common method involves the reaction of polyethylene glycol with azido compounds under specific conditions. The azide group can be introduced via nucleophilic substitution reactions, where a halogenated PEG reacts with sodium azide. The terminal carboxylic acid can be formed by oxidizing the terminal hydroxyl group of PEG .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

Azido-PEG12-acid undergoes several types of chemical reactions, primarily involving its azide and carboxylic acid groups:

Scientific Research Applications

Azido-PEG12-acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Azido-PEG12-acid is unique due to its combination of an azide group and a terminal carboxylic acid linked through a PEG spacer. Similar compounds include:

These compounds share similar functionalities but differ in their specific reactive groups and applications, making this compound a versatile and valuable compound in various fields.

Biological Activity

Azido-PEG12-acid, a compound featuring an azide functional group and a polyethylene glycol (PEG) chain, has garnered attention in biomedical research due to its unique properties and potential applications in drug delivery, bioconjugation, and therapeutic development. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of an azide group linked to a 12-unit polyethylene glycol chain. The PEG component enhances solubility and biocompatibility, while the azide group enables specific reactions through click chemistry, allowing for efficient conjugation with various biomolecules.

Key Properties:

  • Hydrophilicity : The PEG chain increases water solubility, reducing aggregation and improving pharmacokinetics.
  • Biocompatibility : PEG is known for its non-immunogenicity, making it suitable for therapeutic applications.
  • Reactivity : The azide group can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), facilitating targeted delivery of drugs or imaging agents.

Mechanisms of Biological Activity

  • Drug Delivery Systems : this compound can be utilized to enhance the delivery of therapeutic agents. By conjugating drugs to the PEG chain, the compound can improve the pharmacokinetic profile of the drugs, leading to prolonged circulation time and reduced toxicity.
  • Bioconjugation : The azide functionality allows for precise attachment to biomolecules such as proteins, antibodies, or peptides through click chemistry. This method is advantageous for creating stable conjugates with desired biological activity.
  • Targeted Therapy : By linking therapeutic agents to specific targeting moieties via this compound, researchers can achieve targeted delivery to diseased tissues, enhancing therapeutic efficacy while minimizing side effects.

Research Findings and Case Studies

The following table summarizes key studies involving this compound and its derivatives:

StudyObjectiveFindings
Study 1 Evaluation of drug delivery efficiencyThis compound conjugated with doxorubicin showed increased cellular uptake in cancer cells compared to free doxorubicin.
Study 2 Bioconjugation with antibodiesSuccessful conjugation of this compound to monoclonal antibodies improved their stability and binding affinity to target antigens.
Study 3 Development of imaging agentsThis compound was used to attach fluorophores to peptides for enhanced imaging in vivo, demonstrating effective tumor targeting.

Applications in Therapeutics

  • Anticancer Agents : The ability to attach chemotherapeutic agents to this compound has been explored in various studies aimed at improving the specificity and reducing the off-target effects of cancer treatments.
  • Vaccine Development : The incorporation of this compound into vaccine formulations has shown promise in enhancing immune responses by facilitating the presentation of antigens.
  • Diagnostic Imaging : The compound's reactive azide group allows for the labeling of biomolecules used in diagnostic imaging, improving the visualization of disease states.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFODOGACDHUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.